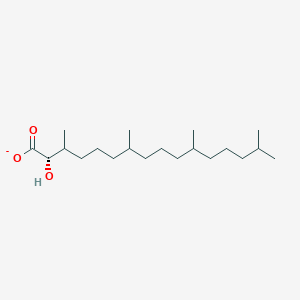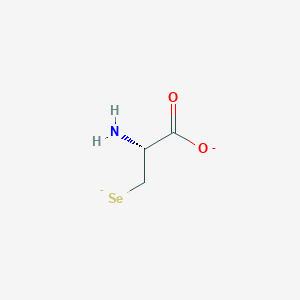
2,2'-Azino-di-(3-ethylbenzothiazoline)-6-sulfonic acid
説明
ABTS is a chemical compound used in various scientific applications. It is often used as a substrate for horseradish peroxidase (HRP) in enzyme-linked immunosorbent assay (ELISA) techniques . It is known for its sensitivity, stability, and visuality due to its bluish-green color .
Synthesis Analysis
While specific synthesis methods for ABTS were not found in the search results, it is used as a substrate in various biochemical reactions. For instance, it is used in ELISA techniques where it acts as a substrate for horseradish peroxidase (HRP) conjugate .Chemical Reactions Analysis
ABTS is used in various chemical reactions, particularly as a substrate for horseradish peroxidase (HRP) in ELISA techniques . It is also used in the oxidation of aromatic alcohols .Physical And Chemical Properties Analysis
The physical and chemical properties of ABTS contribute to its effectiveness as a substrate in various biochemical reactions. It is known for its sensitivity, stability, and visuality due to its bluish-green color .科学的研究の応用
Antioxidant Capacity Evaluation and Reaction Pathways
ABTS is extensively utilized in antioxidant capacity assays, especially the ABTS/potassium persulfate decolorization assay, to measure the antioxidant capacities of substances like polyphenols. Certain antioxidants can form coupling adducts with ABTS radicals, which may further degrade into hydrazindyilidene-like and imine-like adducts. The specific reactions, including coupling, might bias comparisons between antioxidants, but ABTS-based assays are still recommended for monitoring changes in antioxidant systems during storage and processing, albeit with some reservations (Ilyasov et al., 2020).
Photochemical Properties
The photochemical properties of ABTS, especially in different oxidation states, are significant for understanding its photophysical properties. The electronic structures and photochemical properties of ABTS in various oxidation states have been studied and correlated with experimental results, aiding in the synthesis and understanding of ABTS materials (Ji et al., 2021).
Application in HPLC for Radical Scavenger Detection
ABTS radical cation has been used in an on-line HPLC method for detecting radical scavengers in complex matrices. The method, sensitive and applicable to compounds of various chemical natures, uses common instruments and inexpensive reagents. It can also be used for quantitative analysis and kinetic studies, highlighting the versatility of ABTS in analytical chemistry (Koleva et al., 2001).
Interaction with Polyphenols and Degradation Products
ABTS radicals can interact with polyphenols, leading to the degradation of the radicals and formation of specific products. This interaction is important for understanding the stability and behavior of ABTS in various systems, especially in antioxidant capacity evaluation contexts (Osman et al., 2006).
Electrochemical Behavior and Applications
The electrochemical behavior of ABTS on modified electrodes has been studied for various applications, including the development of new electrochemical sensors and assays. These studies contribute to the broader application of ABTS in electrochemistry and sensor technology (Kibena et al., 2011).
Pitfalls and Interferences in Assays
It's crucial to be aware of potential pitfalls and interferences when using ABTS in assays. For instance, photochemical processes and the presence of certain compounds can affect the results of ABTS-based peroxidase activity tests, emphasizing the need for careful assay design and interpretation of results (Liberato et al., 2018).
作用機序
将来の方向性
特性
IUPAC Name |
(2E)-3-ethyl-2-[(Z)-(3-ethyl-6-sulfo-1,3-benzothiazol-2-ylidene)hydrazinylidene]-1,3-benzothiazole-6-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O6S4/c1-3-21-13-7-5-11(31(23,24)25)9-15(13)29-17(21)19-20-18-22(4-2)14-8-6-12(32(26,27)28)10-16(14)30-18/h5-10H,3-4H2,1-2H3,(H,23,24,25)(H,26,27,28)/b19-17-,20-18+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTOJFFHGPLIVKC-YAFCTCPESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)S(=O)(=O)O)SC1=NN=C3N(C4=C(S3)C=C(C=C4)S(=O)(=O)O)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN\1C2=C(C=C(C=C2)S(=O)(=O)O)S/C1=N/N=C\3/N(C4=C(S3)C=C(C=C4)S(=O)(=O)O)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O6S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
30931-67-0 (di-ammonium salt) | |
| Record name | 2,2'-Azino-di-(3-ethylbenzothiazoline)-6-sulfonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028752683 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID10894755 | |
| Record name | 2,2'-Azino-di-(3-ethylbenzothiazoline)-6-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10894755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
514.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
28752-68-3 | |
| Record name | 2,2'-Azino-di-(3-ethylbenzothiazoline)-6-sulfonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028752683 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2'-Azino-di-(3-ethylbenzothiazoline)-6-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10894755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-(dimethylamino)-N'-[1-(3-methoxyphenyl)ethylidene]benzohydrazide](/img/structure/B1233905.png)






![6-[[(3S,6aR,6bS,8R,8aS,14bR)-8-hydroxy-8a-(hydroxymethyl)-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-hydroxy-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-3-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B1233918.png)
![(1R,14S)-9,20,25-trimethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-dodecaen-21-ol](/img/structure/B1233919.png)




